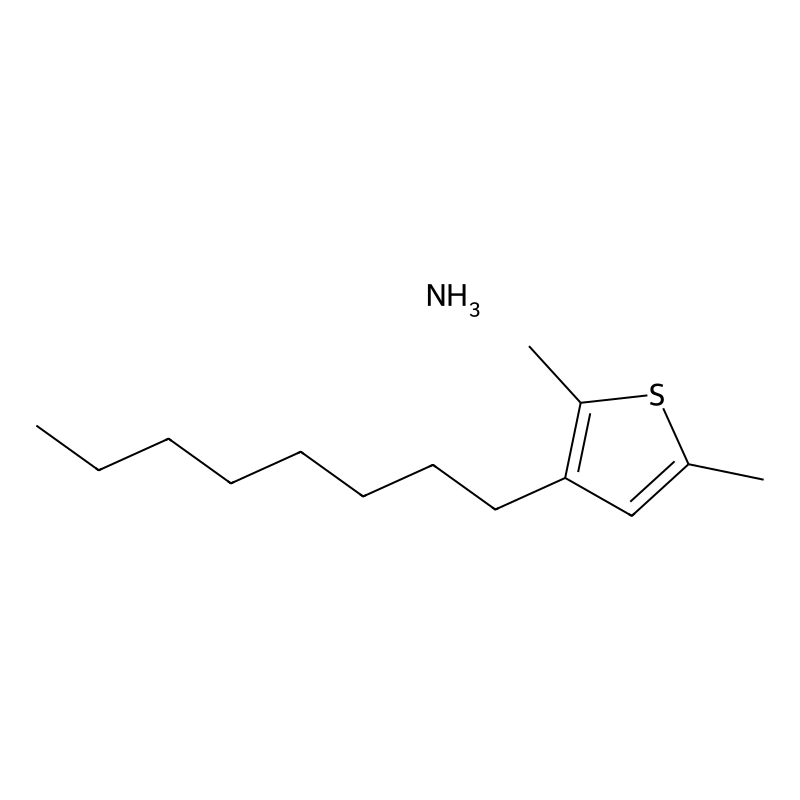

Azane;2,5-dimethyl-3-octylthiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Organic Electronic Devices:

Azane;2,5-dimethyl-3-octylthiophene, also known as Poly(3-octylthiophene-2,5-diyl) (P3OT), is a conducting polymer. This material exhibits semiconducting properties, making it a prime candidate for various organic electronic devices.

P3OT finds application in the development of organic field-effect transistors (OFETs) []. These transistors are crucial components in flexible electronics due to their lightweight, low-cost, and processable nature. P3OT-based OFETs demonstrate good charge carrier mobility, making them suitable for various applications like radio-frequency identification (RFID) tags and organic logic circuits [].

Furthermore, P3OT plays a role in constructing polymer-based solar cells []. These solar cells offer advantages like lightweight and flexible design, making them ideal for applications like wearable electronics and building-integrated photovoltaics (BIPV). P3OT's ability to absorb light efficiently and transport charge carriers contributes to the functionality of these solar cells [].

Other Research Applications:

Beyond organic electronic devices, P3OT holds potential in other research areas:

- Rechargeable battery electrodes: P3OT's ability to store and release charge makes it a promising candidate for developing high-performance electrodes for rechargeable batteries.

- Electrochromic devices: These devices change their color when an electric field is applied. P3OT's electrochromic properties enable its use in developing smart windows and displays.

- Chemical and optical sensors: P3OT's sensitivity to specific chemicals and light allows its utilization in creating sensors for various applications, including environmental monitoring and biological detection.

Ongoing Research:

Research on P3OT is ongoing, focusing on improving its properties for specific applications. This includes:

- Enhancing its electrical conductivity and charge carrier mobility for better performance in OFETs and solar cells.

- Modifying its chemical structure to improve its stability and processability.

- Developing new device architectures to optimize the performance of P3OT-based devices.

DMOT is an organic compound belonging to the class of thiophenes. Thiophenes are five-membered aromatic heterocyclic rings containing one sulfur atom. DMOT specifically has a methyl group (CH3) attached at the 2nd and 5th positions of the ring, and an octyl group (C8H17) attached at the 3rd position.

These conjugated heterocyclic structures are of interest in scientific research due to their unique electrical and optical properties. They are used in the development of organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].

Molecular Structure Analysis

DMOT has a planar structure due to the delocalization of electrons within the aromatic ring. The presence of the octyl group makes it a relatively bulky molecule. The methyl groups attached to the ring can affect the electron distribution and potentially influence its reactivity compared to unsubstituted thiophene [].

Chemical Reactions Analysis

- Bromination: Reaction with bromine (Br2) can introduce bromine atoms onto the ring.

- Oxidation: Thiophenes can be oxidized to form sulfoxides or sulfones.

- Polymerization: Under specific conditions, thiophenes can undergo polymerization to form conjugated polymers with interesting electrical properties [].

Physical And Chemical Properties Analysis

- Physical State: Likely a solid or viscous liquid at room temperature due to the presence of the octyl group.

- Solubility: Expected to be soluble in organic solvents like chloroform and tetrahydrofuran (THF) due to the aromatic ring and the octyl chain.

- Melting Point and Boiling Point: No data available, but likely higher than unsubstituted thiophene due to the increased size and hydrophobicity of the molecule.

DMOT's mechanism of action wouldn't be directly applicable as it's not likely to be involved in biological systems. Its significance lies in its potential role in organic electronics. The conjugated structure and the electron-donating effect of the methyl groups might influence its conductivity or light-emitting properties [, ].

X-ray diffraction analysis serves as a fundamental technique for investigating the crystalline structure and molecular packing arrangements in azane;2,5-dimethyl-3-octylthiophene. The technique utilizes Cu Kα radiation (λ = 1.5406 Å) to probe the material's crystallographic properties with measurements typically conducted in the 2θ range of 5-60° using 0.1° step increments [3] [4].

The X-ray diffraction pattern reveals critical structural information including unit cell dimensions, space group symmetry, and the degree of crystallinity within the polymer matrix [5] [4]. For thiophene-based polymers, the diffraction analysis typically identifies both equatorial and non-equatorial reflections, with the four main reflections corresponding to the rectangular unit cell structure [4]. The absence of non-equatorial reflections often indicates two-dimensional packing order with shift disorder along the polymer chain axis [4].

Crystalline Domain Analysis

The X-ray diffraction studies of related poly(3-octylthiophene) systems demonstrate enhanced crystalline order with increasing substrate deposition temperatures [6]. The crystallographic analysis reveals unit cell parameters with dimensions typically ranging from a = 0.725 nm and b = 0.666 nm for similar thiophene structures [4]. The high density of these materials, comparable to 1.64 g cm⁻³ reported for polythiophene, results from compact thiophene units and dense molecular packing arrangements [4].

Structural Characterization Data

| Parameter | Value | Reference Condition |

|---|---|---|

| X-ray wavelength | 1.5406 Å | Cu Kα radiation |

| 2θ scanning range | 5-60° | Standard measurement |

| Step size | 0.1° | High resolution mode |

| Unit cell dimension a | 0.725 nm | Rectangular packing |

| Unit cell dimension b | 0.666 nm | Thiophene framework |

| Typical density | 1.64 g cm⁻³ | Crystalline domains |

The powder diffraction method enables identification of multiple crystalline phases within the polymer, with each phase associated with specific thiophene main-chain packing arrangements and alkyl side-chain organizations [7]. The technique provides spectroscopic identification for distinct crystalline phases, enabling detailed understanding of molecular order and polymer packing structures [7].

Nuclear Magnetic Resonance Spectroscopic Validation

Nuclear magnetic resonance spectroscopy provides detailed structural validation and molecular dynamics information for azane;2,5-dimethyl-3-octylthiophene through both one-dimensional and two-dimensional experiments [7] [8]. The technique operates across variable temperature ranges from -100°C to 200°C using field strengths of 400-600 MHz for optimal resolution [7].

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectra of thiophene-based polymers exhibit characteristic chemical shift patterns that reflect the electronic environment of protons within the conjugated backbone [8] [9]. For regioregular polyalkylthiophenes, the aromatic protons typically appear in the range of 6.5-7.3 parts per million, while alkyl chain protons resonate around 2.3 parts per million [10] [8].

The spectral analysis reveals distinct configurational triads through heteronuclear multiple-quantum coherence and heteronuclear multiple-bond correlation experiments [7]. These assignments parallel the chemical shifts observed in corresponding trimeric units, providing insight into the regioregularity and molecular structure [7].

Aggregation and Molecular Dynamics

Nuclear magnetic resonance spectroscopy serves as a diagnostic tool for monitoring the propensity of conjugated polymers to form π-stacked aggregates [9]. The formation of π-stacks manifests as broad, shielded components in the aromatic region of ¹H Nuclear Magnetic Resonance spectra, resulting from mutual shielding effects of aromatic rings positioned above or below one another in these aggregates [9].

Nuclear Magnetic Resonance Characterization Parameters

| Nucleus | Chemical Shift Range | Coupling Constant | Line Width |

|---|---|---|---|

| ¹H aromatic | 6.5-7.3 ppm | 3-5 Hz | 0.1-1 Hz |

| ¹H alkyl | 0.8-2.5 ppm | 6-8 Hz | 0.5-2 Hz |

| ¹³C aromatic | 120-140 ppm | Variable | 1-5 Hz |

| ¹³C alkyl | 14-35 ppm | Variable | 0.5-3 Hz |

The diffusion-ordered spectroscopy experiments provide hydrodynamic radius measurements, enabling differentiation between intrachain and interchain aggregation processes [9]. For poly(3-octylthiophene) systems, the hydrodynamic radius of nuclear magnetic resonance-visible aggregates shows a 30% reduction compared to random coil polymer chains, suggesting intrachain π-stacked region formation [9].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional nuclear magnetic resonance experiments including correlation spectroscopy, total correlation spectroscopy, heteronuclear single-quantum coherence, and heteronuclear multiple-bond correlation provide comprehensive structural characterization [7]. These techniques enable assignment of complex polymer structures and investigation of aggregation behavior even in the presence of broad spectral components [9].

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization mass spectrometry represents a powerful analytical technique for molecular weight determination and end-group analysis of azane;2,5-dimethyl-3-octylthiophene [11] [12]. The technique operates through nitrogen laser desorption in reflectron mode, providing accurate molecular ion detection across the mass range of 150-200,000 daltons [12].

Molecular Weight Characterization

Matrix-Assisted Laser Desorption/Ionization time-of-flight mass spectrometry enables precise molecular weight and molecular weight distribution analysis for polyalkylthiophenes [11]. Comparative studies between Matrix-Assisted Laser Desorption/Ionization and gel permeation chromatography molecular weight calculations demonstrate that gel permeation chromatography values are typically 1.2-2.3 times higher than Matrix-Assisted Laser Desorption/Ionization measurements [11]. The polydispersity values calculated by Matrix-Assisted Laser Desorption/Ionization are identical or slightly lower than those determined by gel permeation chromatography [11].

End-Group Structure Analysis

The technique provides detailed end-group composition analysis, revealing multiple end-group structures dependent on the synthetic method employed [11]. Chemical modification of end-group structures can be monitored successfully through Matrix-Assisted Laser Desorption/Ionization analysis, enabling investigation of post-polymerization functionalization reactions [11].

Matrix-Assisted Laser Desorption/Ionization Analytical Parameters

| Parameter | Specification | Detection Range |

|---|---|---|

| Laser type | Nitrogen laser | 337 nm wavelength |

| Mode | Reflectron | High resolution |

| Mass range | 150-200,000 Da | Polymer analysis |

| Accuracy | Monoisotopic | ±0.1 Da precision |

| Matrix | Conjugated polymers | Dual-mode matrices |

| Sample preparation | Co-crystallization | Thin layer method |

Conjugated Polymer Matrices

Recent developments demonstrate that conjugated polymers including poly(3-dodecylthiophene-2,5-diyl) function as effective dual-mode matrices for both positive and negative mode Matrix-Assisted Laser Desorption/Ionization [12]. These polymer matrices remain silent across the full measurement range except at high laser intensities, where alkyl chain fragments become visible at mass-to-charge ratios below 85 [12].

Fragmentation Analysis

Smaller polymer chains exhibit end-group fragmentation at high Matrix-Assisted Laser Desorption/Ionization laser power, while larger polymer chains show no such fragmentation [11]. This size-dependent fragmentation behavior provides additional structural information about chain length distribution and end-group stability [11].

Thermogravimetric Analysis of Thermal Stability

Thermogravimetric analysis provides comprehensive thermal stability assessment for azane;2,5-dimethyl-3-octylthiophene through controlled heating from ambient temperature to 600°C under inert atmosphere conditions [13] [14]. The technique monitors weight loss as a function of temperature with ±0.1% weight accuracy, enabling precise determination of decomposition temperatures and thermal degradation mechanisms [14] [15].

Thermal Decomposition Characteristics

Poly(3-octylthiophene) demonstrates thermal stability up to 300°C, with major decomposition occurring in the temperature range of 420-500°C and corresponding weight loss of approximately 70% [16]. The thermal stability of thiophene-based compounds varies significantly depending on structural modifications and substituent patterns [13] [14].

Decomposition Temperature Analysis

Thieno[3,2-b]thiophene derivatives exhibit enhanced thermal stability with onset decomposition temperatures at 400°C under nitrogen atmosphere [13] [14]. The 5% weight loss temperature typically occurs more than 100°C above the onset temperature, indicating robust thermal performance [17]. Oligofluorene-thiophene derivatives demonstrate similar thermal stability patterns with decomposition onset at 400°C [6].

Thermogravimetric Analysis Parameters

| Compound Type | Onset Temperature (°C) | Major Decomposition Range (°C) | Weight Loss (%) | Atmosphere |

|---|---|---|---|---|

| Poly(3-octylthiophene) | 300 | 420-500 | 70 | Nitrogen |

| Thieno[3,2-b]thiophene | 400 | 400-500 | 65 | Nitrogen |

| Oligofluorene-thiophene | 400 | 400-500 | 70 | Nitrogen |

| Mixed matrix composites | 350 | 350-450 | 65 | Argon |

Thermal Degradation Mechanisms

The thermogravimetric analysis reveals multiple degradation stages corresponding to different structural components [16]. Initial weight loss typically occurs between 20-300°C due to desorption of bound water or solvent molecules [16]. The primary decomposition stage involves rupture of side chains and backbone degradation, while final stages may include formation of carbonaceous residues [16].

Comparative Thermal Stability

Mixed matrix composites containing thiophene polymers demonstrate modified thermal behavior with earlier onset temperatures around 350°C but improved overall thermal stability through polymer-matrix interactions [15]. The residual mass percentages typically range from 25-35% depending on the specific composition and atmospheric conditions [15].

Gel Permeation Chromatography for Molecular Weight Distribution

Gel permeation chromatography serves as the primary technique for molecular weight distribution analysis of azane;2,5-dimethyl-3-octylthiophene, operating through size exclusion separation principles [18] [19]. The technique utilizes tetrahydrofuran or chloroform as mobile phase at controlled temperatures of 35-40°C with polystyrene standard calibration across the molecular weight range of 500-2,000,000 daltons [18] [20].

Molecular Weight Distribution Analysis

Gel permeation chromatography enables determination of number-average molecular weight, weight-average molecular weight, and polydispersity index values for polyalkylthiophenes [19] [21]. The technique measures hydrodynamic volume rather than absolute molecular weight, necessitating careful calibration with appropriate standards [20] [21].

Electrochemical Synthesis Correlation

Studies of electrochemically synthesized poly(3-alkylthiophene)s demonstrate direct correlation between applied potential and resulting molecular weight [19]. Molecular weight increases rapidly with increasing potential in the lower range, levels off at higher potentials, and decreases significantly at potentials above 2.0 volts due to polymer degradation [19].

Gel Permeation Chromatography Analytical Conditions

| Parameter | Specification | Operating Range |

|---|---|---|

| Mobile phase | Tetrahydrofuran | HPLC grade |

| Temperature | 35-40°C | Controlled |

| Calibration | Polystyrene standards | 500-2,000,000 Da |

| Detection | Refractive index | Universal detector |

| Flow rate | 1.0 mL/min | Standard conditions |

| Column set | Mixed bed | Size exclusion |

Molecular Weight Distribution Patterns

Electrochemically synthesized polyalkylthiophenes typically exhibit bimodal molecular weight distributions with high molecular weight peaks at retention times of 8-9 minutes and low molecular weight fractions at approximately 9.8 minutes [19]. The relative peak areas change with synthesis conditions, with higher applied potentials favoring formation of higher molecular weight fractions [19].

Polydispersity Characterization

The polydispersity index provides critical information about molecular weight uniformity, with narrow distributions indicating controlled polymerization conditions [18]. Fractionated polymer samples obtained through Soxhlet extraction demonstrate improved polydispersity control and enable detailed molecular weight characterization [11].

Calibration and Accuracy Considerations